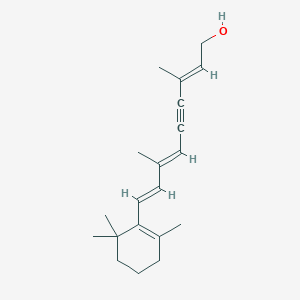

11,12-Didehydro Retinol

Description

Properties

IUPAC Name |

(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,21H,7,10,14-15H2,1-5H3/b12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOWPJRSSDVABG-YSVSHSNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558430 | |

| Record name | 11,12-Didehydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29443-88-7 | |

| Record name | 11,12-Didehydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of Vitamin A₂: A Technical Chronicle of the Discovery of 11,12-Didehydroretinol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the historical and technical landscape of the discovery of 11,12-didehydroretinol, also known as Vitamin A₂. It provides a detailed account of the key experiments, methodologies, and quantitative data that led to the identification and characterization of this crucial retinoid.

A New Form of Vitamin A: The Initial Observations

The story of 11,12-didehydroretinol begins not in a chemist's flask, but in the eyes of freshwater fish. In the late 1930s, the American biologist George Wald was deeply immersed in studying the visual pigments of various animals. His pioneering work had already established the role of Vitamin A (retinol) in the visual cycle of terrestrial and marine vertebrates, where it is converted to retinal and combines with the protein opsin to form rhodopsin, the primary pigment for vision in dim light.

However, when Wald turned his attention to freshwater fish, he observed a fascinating anomaly. The visual pigment in these animals, which he named "porphyropsin" (from the Greek for "purple-seeing"), exhibited a different light absorption spectrum compared to the rhodopsin found in marine fish and other vertebrates.[1][2][3] This suggested the presence of a novel chromophore.

Wald's investigations revealed that the retinas of freshwater fish contained a previously unknown form of Vitamin A, which he aptly named Vitamin A₂.[1][2][4] This new compound, when reacted with antimony trichloride in the Carr-Price test, produced a distinct blue color with a different absorption maximum than that of the known Vitamin A (now referred to as Vitamin A₁).[1][4] This key observation was the first piece of concrete evidence for the existence of a second form of Vitamin A.

Key Researchers and Their Contributions

The discovery and initial characterization of 11,12-didehydroretinol were the result of the cumulative efforts of several key scientists:

-

George Wald: His meticulous studies of the visual systems of freshwater fish led to the initial discovery of porphyropsin and the subsequent identification of Vitamin A₂ as its chromophore.[1][2][4] His work laid the biological foundation for understanding the significance of this new retinoid.

-

R.A. Morton: A prominent biochemist, Morton and his colleagues independently investigated the spectroscopic properties of Vitamin A from various fish liver oils. In 1941, using absorption spectroscopy, they confirmed the existence of Vitamin A₂, characterized by its distinct absorption spectrum.[5]

-

E.M. Shantz: In 1948, Shantz achieved a significant milestone by successfully isolating pure Vitamin A₂.[6] This accomplishment provided the scientific community with a pure sample for more detailed chemical and biological studies.

Experimental Protocols: Unraveling the Structure and Properties

The early researchers employed a combination of classic biochemical and analytical techniques to isolate and characterize 11,12-didehydroretinol. The following sections detail the key experimental protocols of that era.

Extraction of Vitamin A₂ from Biological Tissues

The primary sources for the initial isolation of Vitamin A₂ were the retinas and liver oils of freshwater fish. The general workflow involved saponification of the tissues to release the retinol from its esterified storage form, followed by solvent extraction.

Saponification and Extraction Protocol (circa 1940s):

-

Tissue Preparation: Fish livers or retinas were homogenized.

-

Saponification: The homogenized tissue was refluxed with a solution of potassium hydroxide (KOH) in ethanol. This process breaks the ester bonds, liberating the free retinol.

-

Extraction: After saponification, the mixture was cooled and extracted with a non-polar solvent, typically diethyl ether or petroleum ether. The Vitamin A₂, being fat-soluble, would partition into the organic layer.

-

Washing and Drying: The ether extract was washed with water to remove the soap and excess alkali. The washed extract was then dried over anhydrous sodium sulfate to remove any residual water.

-

Solvent Evaporation: The solvent was carefully evaporated under reduced pressure and in an inert atmosphere (e.g., nitrogen) to prevent oxidation of the sensitive retinoid, yielding a concentrated oily residue containing Vitamin A₂.

Spectroscopic Characterization

Absorption spectroscopy was the cornerstone for the identification and differentiation of Vitamin A₂ from Vitamin A₁. Early spectrophotometers were used to measure the absorption of light at different wavelengths.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Procedure: A sample of the purified Vitamin A₂ extract was dissolved in a suitable solvent (commonly chloroform or ethanol), and its UV-Vis absorption spectrum was recorded.

-

Key Finding: 11,12-didehydroretinol exhibited a characteristic absorption maximum (λmax) at approximately 355 nm in chloroform, which was significantly different from the λmax of retinol (Vitamin A₁) at around 325-328 nm in the same solvent.[1][4]

Carr-Price Reaction:

This colorimetric test was a crucial tool for the detection and quantification of Vitamin A compounds.

-

Reagent: A saturated solution of antimony trichloride (SbCl₃) in chloroform.

-

Procedure: A small amount of the Vitamin A₂ sample, dissolved in chloroform, was rapidly mixed with the Carr-Price reagent. The resulting transient blue color was immediately measured using a colorimeter or spectrophotometer.

-

Key Finding: The blue complex formed with 11,12-didehydroretinol showed a distinct absorption maximum at approximately 696 nm, whereas the complex with retinol had its maximum at around 620 nm.[1][4] This difference in the absorption maxima provided a definitive method to distinguish between the two forms of Vitamin A.

Quantitative Data from Early Studies

The initial investigations into 11,12-didehydroretinol yielded important quantitative data that solidified its identity as a distinct chemical entity.

| Parameter | 11,12-Didehydroretinol (Vitamin A₂) | Retinol (Vitamin A₁) | Reference(s) |

| UV Absorption Maximum (in Chloroform) | ~355 nm | ~325-328 nm | [1][4] |

| Carr-Price Reaction λmax (in Chloroform) | ~696 nm | ~620 nm | [1][4] |

| Porphyropsin Absorption Maximum | ~522 nm | - | [1][4] |

| Rhodopsin Absorption Maximum | - | ~500 nm | [3] |

| Retinene₂ (11,12-didehydroretinal) Absorption Maximum (in Chloroform) | ~405 nm | - | [1][4] |

| Retinene₂ Carr-Price Reaction λmax | ~706 nm | - | [1][4] |

Early Insights into Biological Significance and Pathways

George Wald's work elegantly demonstrated the central role of 11,12-didehydroretinol in the vision of freshwater fish. He proposed a "porphyropsin visual cycle" analogous to the rhodopsin cycle.

The Porphyropsin Visual Cycle

The following diagram illustrates the early understanding of the visual cycle involving 11,12-didehydroretinol, as elucidated by Wald.

This cycle demonstrated that 11,12-didehydroretinol is the direct precursor to the chromophore of porphyropsin, highlighting its essential role in the visual adaptation of freshwater species to their light environment, which is typically richer in longer wavelengths.

The discovery of 11,12-didehydroretinol opened a new chapter in retinoid research, revealing a greater diversity in the molecular machinery of vision than previously imagined. The pioneering work of Wald, Morton, Shantz, and their contemporaries, using the techniques and tools of their time, laid the critical groundwork for our current understanding of the multifaceted roles of Vitamin A and its analogs in biology.

References

- 1. THE PORPHYROPSIN VISUAL SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceforthemasses.org [scienceforthemasses.org]

- 3. From Hecht’s Theoretical Formalism to Wald’s Biochemical Mechanisms | History of the Marine Biological Laboratory [history.archives.mbl.edu]

- 4. THE PORPHYROPSIN VISUAL SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin A2 - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.com [encyclopedia.com]

Early Synthetic Approaches to 11,12-Didehydroretinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the synthesis of 11,12-didehydroretinol, an acetylenic analogue of retinol (Vitamin A). The early syntheses of Vitamin A in the mid-20th century were pivotal in the development of synthetic organic chemistry and provided the groundwork for the large-scale production of this essential nutrient. A recurring strategy in these pioneering efforts was the construction of the C20 retinoid skeleton via the coupling of smaller building blocks, frequently involving an acetylenic C20 intermediate. This intermediate, which possesses the 11,12-didehydro feature, was then typically reduced to afford the final Vitamin A product. This guide reconstructs the core methodologies for synthesizing this key acetylenic precursor, drawing from the seminal work of research groups at Hoffmann-La Roche, Organon, and others.

Core Synthetic Strategies

The early syntheses of the 11,12-didehydroretinoid backbone predominantly commenced from β-ionone, a C13 cyclic ketone. The primary challenge was the stereoselective construction of the polyene side chain. Two main strategies emerged, differing in the way the carbon skeleton was assembled:

-

The C14 + C6 Approach (Isler/Hoffmann-La Roche): This strategy involved the elongation of β-ionone to a C14 aldehyde, which was then coupled with a C6 acetylenic fragment.

-

The C15 + C5 Approach (BASF): This route proceeded via a C15 phosphonium salt derived from vinyl-β-ionol, which was then subjected to a Wittig reaction with a C5 aldehyde.[1]

-

The C18 + C2 Approach (Arens and van Dorp/Organon): This method involved the synthesis of a C18 ketone, which was then reacted with a two-carbon acetylenic unit.[2]

These approaches, while ultimately targeting retinol, provide a detailed blueprint for the synthesis of 11,12-didehydroretinoids.

Quantitative Data from Early Syntheses

Obtaining precise quantitative data from the earliest publications can be challenging, as yields were not always reported or were often low in these groundbreaking syntheses.[3] The final product of the first successful preparation of Vitamin A by Kuhn and Morris in 1937, for instance, had a purity of only 7.5%.[3] However, subsequent industrial efforts significantly improved efficiency. The following table summarizes representative yields for key transformations in the synthesis of acetylenic precursors to Vitamin A.

| Reaction Step | Starting Material(s) | Product | Reagents | Reported Yield | Reference |

| C14 Aldehyde Synthesis (Darzens) | β-Ionone, Methyl chloroacetate | C14 Aldehyde | NaOCH3, then saponification and decarboxylation | ~50-60% | Isler et al. (Hoffmann-La Roche Synthesis) |

| C6 Grignard Reagent Synthesis | 3-Methyl-2-penten-4-yn-1-ol | C6 Grignard Reagent | Ethylmagnesium bromide | High | Isler et al. (Hoffmann-La Roche Synthesis) |

| Coupling of C14 and C6 Fragments | C14 Aldehyde, C6 Grignard Reagent | C20 Diol (11,12-didehydroretinol precursor) | - | ~70-80% | Isler et al. (Hoffmann-La Roche Synthesis) |

| Ethynylation of β-ionone | β-Ionone, Acetylene | Ethynyl-β-ionol | NaNH2 in liquid NH3 | Good | Oroshnik and Mebane, 1949 |

| Arens-van Dorp Reaction | C18 Ketone, Lithiated ethoxyacetylene | Propargyl alcohol derivative | - | Fair | Arens and van Dorp, 1948[4] |

| Partial Hydrogenation (Lindlar Catalyst) | 11,12-didehydroretinoid intermediate | 11-cis-retinoid | Lindlar catalyst, H2 | High | Modern adaptations |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of 11,12-didehydroretinoid precursors, based on the early industrial routes.

Protocol 1: Synthesis of the C14 Aldehyde (Isler/Hoffmann-La Roche)

This protocol describes the chain elongation of β-ionone to a C14 aldehyde via a Darzens glycidic ester condensation.

-

Step 1: Glycidic Ester Formation: β-ionone is reacted with methyl chloroacetate in the presence of a base, such as sodium methoxide, in an inert solvent like benzene. The reaction is typically carried out at low temperatures to control reactivity.

-

Step 2: Saponification: The resulting glycidic ester is saponified using aqueous sodium hydroxide to yield the sodium salt of the glycidic acid.

-

Step 3: Decarboxylation: The glycidic acid salt is carefully acidified, which induces decarboxylation and rearrangement to the C14 aldehyde. The product is then purified by distillation under reduced pressure.

Protocol 2: Synthesis of the C6 Acetylenic Grignard Reagent (Isler/Hoffmann-La Roche)

This protocol details the preparation of the C6 nucleophile for coupling with the C14 aldehyde.

-

Grignard Formation: 3-Methyl-2-penten-4-yn-1-ol is dissolved in an anhydrous ether, such as diethyl ether or tetrahydrofuran. To this solution, two equivalents of a Grignard reagent, typically ethylmagnesium bromide, are added. The first equivalent deprotonates the alcohol, and the second deprotonates the terminal alkyne to form the magnesium acetylide.

Protocol 3: Coupling and Formation of the C20 Acetylenic Diol (Isler/Hoffmann-La Roche)

This is the key step where the C14 and C6 fragments are joined to create the C20 skeleton with the 11,12-didehydro moiety.

-

Coupling Reaction: The C14 aldehyde, dissolved in an anhydrous ether, is added dropwise to the solution of the C6 Grignard reagent at a low temperature. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude C20 acetylenic diol. This product is a direct precursor to 11,12-didehydroretinol.

Protocol 4: Ethynylation of β-Ionone (BASF approach precursor)

This protocol outlines the initial step in the BASF synthesis, which involves the addition of acetylene to β-ionone.[1]

-

Reaction Setup: A solution of sodium acetylide is prepared by dissolving sodium metal in liquid ammonia and bubbling acetylene gas through the solution.

-

Addition of β-Ionone: β-Ionone, dissolved in an inert solvent, is added to the sodium acetylide suspension.

-

Workup: After the reaction is complete, the ammonia is allowed to evaporate, and the reaction is quenched with water. The product, ethynyl-β-ionol, is extracted with an organic solvent and purified.[5]

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

These early synthetic endeavors, born out of the necessity to produce Vitamin A on a large scale, not only achieved their primary goal but also significantly advanced the field of organic chemistry. The strategies developed for the construction of the 11,12-didehydroretinoid framework laid the foundation for the synthesis of a vast array of retinoids and other complex polyene natural products.

References

- 1. Vitamin A: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Arens–van Dorp synthesis - Wikipedia [en.wikipedia.org]

- 5. US4092366A - Synthesis of Vitamin A, intermediates and conversion thereof to Vitamin A - Google Patents [patents.google.com]

Unveiling 11,12-Didehydroretinol: A Technical Guide to its Core Biochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-Didehydroretinol, a lesser-known analog of vitamin A, holds potential significance in the intricate world of retinoid biochemistry. Characterized by a triple bond in its polyene chain, this molecule exhibits unique structural and electronic properties that may influence its biological activity. This technical guide provides a comprehensive overview of the fundamental biochemical properties of 11,12-didehydroretinol, drawing from available scientific literature on its synthesis, potential metabolism, and interaction with nuclear receptors. While specific data for 11,12-didehydroretinol remains limited, this document extrapolates from closely related retinoids to offer a foundational understanding for researchers and drug development professionals. Detailed experimental methodologies and conceptual frameworks are presented to facilitate further investigation into this intriguing retinoid.

Chemical and Physical Properties

11,12-Didehydroretinol is a derivative of retinol (Vitamin A) distinguished by the presence of a carbon-carbon triple bond between positions 11 and 12 of its polyene side chain. This structural modification significantly alters the molecule's geometry and electron distribution, which in turn are expected to influence its chemical reactivity and biological function.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O | [1] |

| Molecular Weight | 284.44 g/mol | [1] |

| Appearance | Light Yellow to Yellow Oil to Thick Oily Matter | [1] |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [1] |

| Storage | Store at -86°C under an inert atmosphere. | [1] |

Synthesis

One plausible synthetic approach involves a Horner-Wadsworth-Emmons (HWE) reaction of a suitable phosphonate with β-ionone to form the trien-yne backbone.[2][3] This is followed by selective reduction of other functional groups to yield the final 11,12-didehydroretinol.

Below is a generalized workflow for the synthesis of a trien-yne precursor, which upon further modification, would yield 11,12-didehydroretinol.

References

An In-Depth Technical Guide to the Structure Elucidation and Characterization of 11,12-Didehydroretinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to elucidate the structure and characterize 11,12-didehydroretinol. This retinoid, an analog of vitamin A featuring an acetylenic bond (a triple bond) between carbons 11 and 12, serves as a crucial synthetic precursor for generating various retinoid isomers, including isotopically labeled versions for mechanistic studies.

Structural Elucidation

The foundational structure of 11,12-didehydroretinol is based on the classic retinoid scaffold: a β-ionone ring connected to a polyene side chain terminating in a primary alcohol. Its distinguishing feature is the carbon-carbon triple bond at the C11-C12 position. The elucidation of this structure is primarily confirmed through total synthesis and subsequent spectroscopic analysis.

The synthetic strategy often involves the construction of an "11-yne" precursor, which is then elaborated to the full retinoid skeleton.[1] This synthetic approach not only confirms the carbon framework and the position of the triple bond but also allows for the stereoselective synthesis of related compounds. For instance, β-ionone can be reacted with a propargyl magnesium halide to introduce the initial part of the side chain, which is then extended.[2]

Spectroscopic and Chromatographic Characterization

The definitive characterization of 11,12-didehydroretinol relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information about the molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of retinoids. For 11,12-didehydroretinol, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key expected signals for 11,12-didehydroretinol would include those for the vinyl protons, methyl groups on the ring and the polyene chain, and the methylene protons of the alcohol group. The absence of signals for protons at C11 and C12, coupled with the characteristic shifts of adjacent protons, would strongly indicate the presence of the C11-C12 triple bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum is crucial for identifying the acetylenic carbons. The chemical shifts for sp-hybridized carbons of the triple bond are expected to appear in a characteristic downfield region (typically 80-100 ppm), which is distinct from the sp² carbons of the double bonds (typically 120-140 ppm).

Table 1: Predicted NMR Spectroscopic Data for 11,12-Didehydroretinol in CDCl₃ (Note: Predicted values are based on data from structurally similar retinoids and acetylenic compounds. Actual experimental values may vary slightly.)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1-Me | ~1.02 (s, 6H) | ~28.9 |

| C2-H₂ | ~1.47 (m, 2H) | ~39.6 |

| C3-H₂ | ~1.62 (m, 2H) | ~19.3 |

| C4-H₂ | ~2.01 (t, 2H) | ~32.9 |

| C5-Me | ~1.70 (s, 3H) | ~21.6 |

| C6 | - | ~137.5 |

| C7-H | ~6.15 (d) | ~129.0 |

| C8-H | ~6.10 (d) | ~130.0 |

| C9-Me | ~1.95 (s, 3H) | ~12.8 |

| C10-H | ~5.40 (s) | ~108.0 |

| C11 | - | ~85.0 - 95.0 |

| C12 | - | ~85.0 - 95.0 |

| C13-Me | ~2.05 (s, 3H) | ~21.0 |

| C14-H | ~5.60 (d) | ~135.0 |

| C15-H₂OH | ~4.30 (d, 2H) | ~59.5 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of 11,12-didehydroretinol, confirming its molecular formula of C₂₀H₂₈O. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.[3] Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed.[3] The fragmentation pattern observed in tandem MS (MS/MS) can further corroborate the proposed structure.

Table 2: Mass Spectrometry Data for 11,12-Didehydroretinol

| Parameter | Value | Technique |

| Molecular Formula | C₂₀H₂₈O | - |

| Exact Mass | 284.2140 g/mol | HRMS |

| [M+H]⁺ | 285.2213 | ESI-MS/APCI-MS |

| [M-H₂O+H]⁺ (major fragment) | 267.2109 | MS/MS |

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing conjugated systems like retinoids.[4] The extensive system of alternating double and triple bonds in 11,12-didehydroretinol results in a characteristic absorption spectrum in the ultraviolet-visible range. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation. The λmax for 11,12-didehydroretinol is expected to be slightly different from that of retinol (which has a λmax around 325 nm) due to the presence of the triple bond.[5][6]

Table 3: UV-Visible Spectroscopic Data for 11,12-Didehydroretinol in Ethanol

| Parameter | Value |

| λmax | ~320-330 nm |

| Molar Extinction Coefficient (ε) | ~45,000 - 55,000 M⁻¹cm⁻¹ |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the purification and purity assessment of retinoids.[7] A reversed-phase C18 or C30 column is typically used for separation.[8] The retention time of 11,12-didehydroretinol will be unique under specific chromatographic conditions, allowing it to be resolved from other retinoids and impurities.

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful synthesis and characterization of 11,12-didehydroretinol.

Synthesis of 11,12-Didehydroretinol Precursor (Illustrative)

This protocol is based on a general approach for creating 11-yne retinoid precursors.[9]

-

Corey-Fuchs Reaction: To a solution of β-C₁₄ aldehyde in dry THF at -78°C, add a solution of lithium diisopropylamide (LDA). Stir for 30 minutes, then add a solution of dibromo-triphenylphosphorane. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with diethyl ether. Purify by column chromatography to yield the dibromoalkene.

-

Alkyne Formation: Dissolve the dibromoalkene in dry THF at -78°C. Add two equivalents of n-butyllithium dropwise and stir for 1 hour.

-

Side Chain Elaboration: To the resulting lithium acetylide solution, add a suitable electrophile (e.g., a protected hydroxyacetone equivalent) to build the remainder of the carbon chain.

-

Deprotection and Purification: Remove any protecting groups using standard procedures (e.g., TBAF for silyl ethers). Purify the final 11,12-didehydroretinol product using reversed-phase HPLC.

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 11,12-didehydroretinol in 0.5 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[3]

-

Analysis: Process the spectra to identify chemical shifts, coupling constants, and integrations to assign the structure.

LC-MS/MS Analysis

-

Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile. Dilute to a final concentration of approximately 1-10 ng/mL in the mobile phase.[10]

-

Chromatography: Inject the sample onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm). Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing 0.1% formic acid to facilitate protonation.[10][11]

-

Mass Spectrometry: Couple the HPLC to a triple quadrupole or Orbitrap mass spectrometer with an ESI source operating in positive ion mode.[3] Perform full scan analysis to detect the [M+H]⁺ ion and product ion scans (MS/MS) to obtain fragmentation data for structural confirmation.[10]

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 11,12-didehydroretinol in absolute ethanol in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.5 and 1.0 at the λmax.[6]

-

Acquisition: Scan the sample from 200 to 500 nm using a UV-Vis spectrophotometer, with pure ethanol as the blank.[5][12]

-

Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient using the Beer-Lambert law.

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and relationships for the study of 11,12-didehydroretinol.

Caption: Synthetic workflow for 11,12-didehydroretinol.

Caption: Experimental workflow for characterization.

Caption: Role as a precursor to visual cycle retinoids.

References

- 1. Synthesis of 11-cis-retinoids by hydrosilylation-protodesilylation of an 11,12-didehydro precursor: easy access to 11- and 12-mono- and 11,12-dideuteroretinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpps.ukaazpublications.com [jpps.ukaazpublications.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. High-performance liquid chromatography of retinals, retinols (vitamin A1) and their dehydro homologues (vitamin A2): improvements in resolution and spectroscopic characterization of the stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. columbia.edu [columbia.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrrjournal.com [ijrrjournal.com]

role of 11,12-didehydroretinol in the visual cycle

An In-depth Technical Guide on the Role of 11,12-Didehydroretinol in the Visual Cycle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The canonical vertebrate visual cycle relies on 11-cis-retinal (a vitamin A1 derivative) as the chromophore for opsin-based photopigments. However, a significant number of vertebrate species, particularly those in freshwater or terrestrial environments with red-shifted ambient light, utilize an alternative chromophore: 11,12-didehydroretinal (also known as 3,4-didehydroretinal, a vitamin A2 derivative). This guide provides a comprehensive technical overview of the vitamin A2-based visual cycle, detailing the biochemical pathway, the key enzymatic players, and the functional consequences of using 11,12-didehydroretinol. We present quantitative data for comparative analysis, detailed experimental protocols for key analytical techniques, and signaling pathway diagrams to facilitate a deeper understanding of this parallel visual system.

Introduction to the Vitamin A2 Visual Cycle

Vision is initiated when a photon isomerizes the 11-cis-retinal chromophore of a visual pigment to its all-trans form, triggering a G-protein signaling cascade.[1] To sustain vision, this all-trans-retinal must be converted back to 11-cis-retinal through a series of enzymatic reactions known as the visual cycle, which primarily occurs in the retinal pigment epithelium (RPE) and photoreceptor cells.[2]

The vitamin A2 visual cycle parallels this canonical pathway but utilizes a different chromophore precursor, 11,12-didehydroretinol. This molecule contains an additional conjugated double bond in its β-ionone ring compared to retinol.[3] This seemingly minor structural change has profound effects on the spectral properties of visual pigments. When 11,12-didehydroretinal binds to opsin, it forms a photopigment called porphyropsin.[4] Porphyropsins exhibit absorption maxima (λmax) that are significantly red-shifted compared to their rhodopsin (vitamin A1-based) counterparts, allowing for enhanced sensitivity to longer wavelength light.[3][5] This adaptation is crucial for vision in environments where light is spectrally shifted towards red, such as in turbid freshwater habitats.[5]

Biochemical Pathway of the Vitamin A2 Visual Cycle

The A2 visual cycle mirrors the A1 cycle, involving a series of isomerization and redox reactions. The key distinction is the initial conversion of vitamin A1 to vitamin A2, a step catalyzed by the cytochrome P450 enzyme, Cyp27c1.[6]

Synthesis of 11,12-Didehydroretinol

The foundational step of the A2 visual cycle is the conversion of all-trans-retinol (vitamin A1) to all-trans-3,4-didehydroretinol (vitamin A2). This desaturation reaction is catalyzed by the enzyme Cyp27c1 , a cytochrome P450 family member, which is primarily expressed in the RPE.[6][7]

-

Reaction: all-trans-retinol + O₂ + NADPH + H⁺ → all-trans-3,4-didehydroretinol + H₂O + NADP⁺[7]

The Core Cycle

Once formed, all-trans-3,4-didehydroretinol enters the same enzymatic machinery as all-trans-retinol:

-

Esterification: In the RPE, Lecithin:retinol acyltransferase (LRAT) esterifies all-trans-3,4-didehydroretinol to form all-trans-3,4-didehydroretinyl esters, the storage form and the direct substrate for the next step.[7][8]

-

Isomerization and Hydrolysis: The key enzymatic step is performed by the RPE65 isomerohydrolase .[2][8] It converts all-trans-3,4-didehydroretinyl esters into 11-cis-3,4-didehydroretinol.[3] This reaction involves both the cleavage of the ester bond and the isomerization of the all-trans polyene chain to the 11-cis configuration.[9]

-

Oxidation: 11-cis-retinol dehydrogenases (RDHs) , such as RDH5, then oxidize 11-cis-3,4-didehydroretinol to 11-cis-3,4-didehydroretinal.[9]

-

Chromophore Transport and Pigment Formation: 11-cis-3,4-didehydroretinal is transported to the photoreceptor outer segments where it binds to an opsin protein to form the functional visual pigment, porphyropsin.

-

Photoisomerization: Upon absorption of a photon, the 11-cis-3,4-didehydroretinal chromophore isomerizes to the all-trans configuration, initiating the phototransduction cascade.

-

Recycling: The resulting all-trans-3,4-didehydroretinal is released from the opsin and reduced to all-trans-3,4-didehydroretinol in the photoreceptor outer segments by all-trans-retinol dehydrogenases (e.g., RDH8, RDH12).[10][11] It is then transported back to the RPE to re-enter the cycle.

Quantitative Data

The utilization of 11,12-didehydroretinol introduces quantitative differences in enzyme kinetics and spectral properties compared to the canonical vitamin A1 cycle.

Table 1: Key Enzyme Catalytic Efficiency

| Enzyme | Substrate | Product | Organism | kcat/Km (M⁻¹s⁻¹) | Citation |

| Cyp27c1 | all-trans-Retinol (A1) | all-trans-3,4-Didehydroretinol (A2) | Zebrafish | 1.9 ± 0.5 x 10⁶ | [6] |

| RPE65 | all-trans-Retinyl Palmitate (A1) | 11-cis-Retinol (A1) | 293A Cells | 2.9 pmol/min/mg RPE65 (Initial Rate) | [8] |

| RPE65 | all-trans-3,4-Didehydroretinyl Ester (A2) | 11-cis-3,4-Didehydroretinol (A2) | N/A | Activity is not inhibited or promoted compared to A1 substrate, suggesting comparable processing. Direct kinetic values are not available. | [3] |

Table 2: Comparison of Visual Pigment Absorption Maxima (λmax)

The most significant consequence of the A2 chromophore is the bathochromic (red) shift in the λmax of the visual pigment.

| Organism | Photoreceptor | Opsin Type | λmax with A1 (Rhodopsin) | λmax with A2 (Porphyropsin) | Shift (nm) | Citation |

| Goldfish | Cones | UV | 370.1 nm | 381.9 nm | +11.8 | [3] |

| Goldfish | Cones | Blue | 447.2 nm | 454.1 nm | +6.9 | [3] |

| Goldfish | Cones | Green | 515.9 nm | 534.9 nm | +19.0 | [3] |

| Goldfish | Cones | Red (LWS) | 565.9 nm | 617.5 nm | +51.6 | [3] |

| Zebrafish | Rods | Rhodopsin | ~503 nm | ~527 nm | +24 | |

| Zebrafish | Cones | Red (LWS) | ~565 nm | ~613 nm | +48 | |

| Carp | Rods | Rhodopsin | ~500 nm | ~520 nm | +20 | [12] |

Table 3: Regeneration Kinetics

The regeneration of porphyropsin appears to be slower than that of rhodopsin, which may have implications for vision in rapidly changing light conditions.

| Pigment | Organism | Temperature | Regeneration Half-life (t₁/₂) | First-order Rate Constant | Citation |

| Porphyropsin | Goldfish | 20°C | 83 min | 8.3 x 10⁻³ nmol kg⁻¹ min⁻¹ | [6] |

| Porphyropsin | Goldfish | 30°C | 49 min | 1.4 x 10⁻² nmol kg⁻¹ min⁻¹ | [6] |

| Rhodopsin-rich | Goldfish | 30°C | 106 min | 6.5 x 10⁻³ nmol kg⁻¹ min⁻¹ | [6] |

Detailed Experimental Protocols

Protocol: Retinoid Extraction and HPLC Analysis from Ocular Tissue

This protocol describes a standard method for extracting and quantifying various retinoid isomers from eye tissue, adaptable for both A1 and A2 forms.

-

Objective: To extract and quantify retinoid isomers (retinols, retinals, retinyl esters) from a dissected eyecup (RPE-choroid-sclera and retina).

-

Methodology:

-

Homogenization: Immediately after dissection, place the eyecup in a glass homogenizer with 1 mL of a 1:1 mixture of PBS and ethanol. Homogenize on ice until the tissue is fully dispersed. All steps must be performed under dim red light to prevent photoisomerization.

-

Extraction: Transfer the homogenate to a glass tube. Add 2 mL of hexane and vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.

-

Collection: Carefully collect the upper hexane layer, which contains the retinoids, and transfer it to a new glass tube. Repeat the hexane extraction on the lower aqueous phase to maximize recovery. Combine the hexane extracts.

-

Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Resuspend the dried retinoid film in a known, small volume (e.g., 100 µL) of the HPLC mobile phase.

-

HPLC Analysis:

-

System: A standard HPLC system with a UV-Vis detector is used.

-

Column: A normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for isomer separation.

-

Mobile Phase: An isocratic or gradient system of hexane with a small percentage of a polar solvent like isopropanol or dioxane is common. A typical mobile phase might be hexane:isopropanol:acetic acid (1000:4.3:0.675).

-

Detection: Monitor the eluent at wavelengths specific to the retinoids of interest. Retinols (A1) are typically detected at 325 nm, while 3,4-didehydroretinols (A2) have a λmax around 350 nm. Retinals are detected at ~380 nm (A1) and ~400 nm (A2).

-

Quantification: Calculate concentrations by comparing the peak areas of the samples to those of known concentration standards for each retinoid isomer.

-

-

Protocol: Electroretinography (ERG) for Retinal Function Assessment

ERG is a non-invasive electrophysiological test that measures the electrical responses of the various cell types in the retina to a flash of light. It is invaluable for assessing the functional consequences of using porphyropsin vs. rhodopsin.

-

Objective: To measure the summed electrical response of the retina to light stimuli to assess the function of photoreceptors (rods and cones) and inner retinal neurons.

-

Methodology:

-

Animal Preparation: The subject (e.g., a mouse or zebrafish) is dark-adapted for a prolonged period (e.g., 12 hours) to maximize rod sensitivity. All subsequent preparation is done under dim red light. The animal is anesthetized, and its pupils are dilated.

-

Electrode Placement: A recording electrode (often a small gold or silver wire loop, or a contact lens-type electrode) is placed on the cornea, which has been topically anesthetized. A reference electrode is placed on the head, and a ground electrode is attached to the body.

-

Stimulation (Scotopic/Rod-Mediated): The dark-adapted eye is presented with single flashes of light of increasing intensity. The low-intensity flashes elicit responses primarily from the rod system.

-

Stimulation (Photopic/Cone-Mediated): The animal is then light-adapted by exposure to a bright background light for several minutes to saturate the rods. Flashes of light are then presented against this background to isolate cone-mediated responses.

-

Recording and Analysis: The electrical signals are amplified, filtered, and recorded. The two main components analyzed are:

-

a-wave: The initial negative deflection, originating from the hyperpolarization of photoreceptors. Its amplitude provides a measure of photoreceptor health.

-

b-wave: The subsequent positive deflection, originating from the activity of inner retinal cells, primarily bipolar cells. Its amplitude reflects the function of the post-photoreceptor retinal circuitry.

-

-

Interpretation: The amplitudes and implicit times (time-to-peak) of the a- and b-waves are measured. In the context of the A2 visual cycle, ERG can reveal changes in spectral sensitivity and potentially slower response kinetics due to the different chromophore.

-

Signaling and Functional Implications

The use of 11,12-didehydroretinal initiates the same phototransduction cascade as 11-cis-retinal, but the properties of the initial light-absorbing molecule, porphyropsin, are different.

Phototransduction Cascade

Upon absorbing a photon, porphyropsin undergoes a conformational change, activating the G-protein transducin. This initiates a cascade identical to the one triggered by rhodopsin, leading to the closure of cGMP-gated channels and hyperpolarization of the photoreceptor cell. The primary difference lies in the wavelength of light that can efficiently initiate this cascade.

References

- 1. Retinal Pigment Epithelium 65 kDa Protein (RPE65): An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visual cycle proteins: Structure, function, and roles in human retinal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a Dehydrogenase Activity Responsible for Oxidation of 11-cis-Retinol in the Retinal Pigment Epithelium of Mice with a Disrupted RDH5 Gene: A MODEL FOR THE HUMAN HEREDITARY DISEASE FUNDUS ALBIPUNCTATUS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane-Binding and Enzymatic Properties of RPE65 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Focus on Molecules: RPE65, the visual cycle retinol isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 11-cis-retinol dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. Key enzymes of the retinoid (visual) cycle in vertebrate retina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

The Role of 11,12-Didehydroretinol as a Precursor to 11-cis-Retinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pathways leading to the formation of 11-cis-retinoids, with a special focus on the role of 11,12-didehydroretinol. While the canonical visual cycle involving the isomerization of all-trans-retinyl esters is well-established, this document also delves into the chemical synthesis and potential biological implications of didehydroretinoid precursors. This guide is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the core biochemical processes.

Introduction: The Central Role of 11-cis-Retinoids in Vision

The vertebrate visual cycle is a complex enzymatic pathway responsible for the regeneration of the visual chromophore, 11-cis-retinal. This molecule is covalently bound to opsin proteins in photoreceptor cells, forming visual pigments. The absorption of a photon triggers the isomerization of 11-cis-retinal to all-trans-retinal, initiating the phototransduction cascade that leads to vision. To sustain vision, 11-cis-retinal must be continuously regenerated from the all-trans isomer. This process primarily occurs in the retinal pigment epithelium (RPE) and involves a series of enzymatic reactions. A key enzyme in this pathway is RPE65, an isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol.

While the all-trans-retinoid pathway is the principal biological route, the chemical synthesis of 11-cis-retinoids and their analogs is crucial for research and therapeutic development. In this context, 11,12-didehydroretinol has emerged as a valuable synthetic precursor.

The Canonical Visual Cycle: RPE65-Mediated Isomerization

The regeneration of 11-cis-retinal from all-trans-retinal released after photobleaching is a multi-step process.

-

Reduction: All-trans-retinal is reduced to all-trans-retinol in the photoreceptor outer segments by retinol dehydrogenases (RDHs), such as RDH8 and RDH12.

-

Transport: All-trans-retinol is transported from the photoreceptors to the RPE.

-

Esterification: In the RPE, all-trans-retinol is esterified by lecithin:retinol acyltransferase (LRAT) to form all-trans-retinyl esters, which are stored in retinosomes.

-

Isomerization: The key step is the conversion of all-trans-retinyl esters to 11-cis-retinol, catalyzed by the enzyme RPE65.[1][2][3]

-

Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases, such as RDH5.[4]

-

Transport: Finally, 11-cis-retinal is transported back to the photoreceptor outer segments to regenerate the visual pigments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical visual cycle and a typical experimental workflow for assaying RPE65 activity.

11,12-Didehydroretinol as a Synthetic Precursor

While not established as a natural substrate in the visual cycle, 11,12-didehydroretinol (often referred to as an 11-yne-retinoid) serves as a key precursor in the chemical synthesis of 11-cis-retinoids. This synthetic route is critical for producing labeled or modified retinoids for research purposes.

A common synthetic strategy involves the semi-hydrogenation of the alkyne group in the 11,12-didehydroretinoid precursor to form the cis-double bond.[5]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes of the visual cycle.

Table 1: Kinetic Parameters of RPE65

| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| all-trans-Retinyl Ester | Human RPE65 (WT) | ~1.5 | ~150 | [6] |

| all-trans-Retinyl Ester | Human RPE65 (sIMH mutant) | ~1.8 | ~450 | [6] |

| all-trans-Retinyl Ester | Bovine RPE Microsomes | - | 2.9 (per mg RPE65) | [5] |

Note: Kinetic parameters for 11,12-didehydroretinol as a substrate for RPE65 are not available in the literature, as it has not been established as a biological substrate.

Table 2: Inhibition of RPE65 Activity

| Inhibitor | Type of Inhibition | KD (nM) | IC50 (nM) | Reference |

| 13-cis-Retinoic Acid | Competitive | 195 | - | [5][7] |

| all-trans-Retinoic Acid | Competitive | 109 | - | [5][7] |

| Emixustat | Competitive | - | 4 - 232 | [8] |

| Triacsin C | Competitive | - | 500 | [9] |

| (±)-RPE65-61 | Uncompetitive | - | 80 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 11-cis-retinoid biosynthesis.

Protocol for RPE65 Isomerase Activity Assay

This protocol is adapted from studies characterizing the isomerohydrolase activity of RPE65.[5][11]

Objective: To measure the enzymatic conversion of all-trans-retinyl esters to 11-cis-retinol by RPE65.

Materials:

-

RPE microsomes or cell lysate from cells co-expressing RPE65 and LRAT.

-

all-trans-[11,12-³H]retinol (radiolabeled substrate).

-

Reaction Buffer: 10 mM 1,3-bis(tris(hydroxymethyl)-methylamino)propane (BTP), pH 8.0, 100 mM NaCl.

-

Bovine Serum Albumin (BSA).

-

Cellular Retinaldehyde-Binding Protein (CRALBP) (optional, enhances activity).

-

Methanol (for quenching).

-

Hexane (for extraction).

-

HPLC system with a normal-phase column and a flow scintillation analyzer.

-

Retinoid standards (all-trans-retinol, 11-cis-retinol).

Procedure:

-

Enzyme Preparation: Prepare RPE microsomes or cell lysates containing RPE65 and LRAT. The co-expression of LRAT is crucial to generate the all-trans-retinyl ester substrate in situ from the added all-trans-retinol.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, BSA, and CRALBP (if used).

-

Substrate Addition: Add all-trans-[11,12-³H]retinol to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the enzyme preparation (RPE microsomes or cell lysate).

-

Incubation: Incubate the reaction mixture at 37°C in the dark for a specified time (e.g., 60 minutes). Time-course experiments can be performed to determine the initial reaction rate.

-

Reaction Quenching: Stop the reaction by adding cold methanol.

-

Retinoid Extraction: Extract the retinoids by adding hexane, vortexing, and centrifuging to separate the phases.

-

Analysis: Collect the upper hexane phase, evaporate it to dryness under a stream of nitrogen, and redissolve the residue in the HPLC mobile phase.

-

HPLC Analysis: Inject the sample onto a normal-phase HPLC column. Monitor the eluate with a UV detector and a flow scintillation analyzer to detect the radiolabeled retinoids.

-

Quantification: Identify the 11-cis-[³H]retinol peak based on its retention time compared to a standard. Quantify the amount of product formed by integrating the peak area and converting it to pmoles using the specific activity of the substrate.

Protocol for Retinol Dehydrogenase (RDH) Activity Assay

This protocol is designed to measure the activity of 11-cis-retinol dehydrogenases.[8]

Objective: To measure the enzymatic oxidation of 11-cis-retinol to 11-cis-retinal.

Materials:

-

Membrane fraction of cells expressing the recombinant RDH enzyme (e.g., RDH5).

-

RDH Activity Buffer (e.g., containing 1% BSA).

-

11-cis-retinol stock solution.

-

Cofactor: Nicotinamide adenine dinucleotide (NAD⁺) or Nicotinamide adenine dinucleotide phosphate (NADP⁺).

-

Quenching solution (e.g., methanol).

-

Hexane for extraction.

-

HPLC system with a normal-phase column and UV detector.

-

Retinoid standards (11-cis-retinol, 11-cis-retinal).

Procedure:

-

Enzyme Preparation: Prepare a suspension of the membrane fraction containing the RDH enzyme in the RDH activity buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the enzyme suspension and the appropriate cofactor (NAD⁺ or NADP⁺).

-

Reaction Initiation: Start the reaction by adding the 11-cis-retinol substrate. For kinetic analysis, vary the substrate concentration.

-

Incubation: Incubate the reaction mixture at 37°C in the dark for a defined period (e.g., 10 minutes).

-

Reaction Quenching and Extraction: Stop the reaction with methanol and extract the retinoids with hexane as described in the RPE65 assay protocol.

-

HPLC Analysis: Analyze the extracted retinoids by HPLC to separate and quantify the remaining 11-cis-retinol and the newly formed 11-cis-retinal.

-

Data Analysis: Calculate the enzyme activity based on the amount of 11-cis-retinal produced over time.

Conclusion and Future Directions

The biosynthesis of 11-cis-retinoids is fundamental to vision, with the RPE65-mediated isomerization of all-trans-retinyl esters being the central step in the canonical visual cycle. While 11,12-didehydroretinol is a valuable precursor for the chemical synthesis of 11-cis-retinoids, its role as a natural biological substrate remains to be elucidated. The use of radiolabeled substrates with modifications at the C11-C12 position in enzymatic assays underscores the importance of this region in the isomerization mechanism, which is thought to proceed through a carbocation intermediate.

Future research should focus on investigating whether 11,12-didehydroretinoids can be processed by visual cycle enzymes, either as substrates or inhibitors. Such studies would provide deeper insights into the substrate specificity and catalytic mechanism of RPE65 and other related enzymes. Furthermore, exploring the metabolism of other didehydroretinoids, such as vitamin A2, may reveal alternative or complementary pathways for chromophore regeneration. A thorough understanding of these processes is essential for the development of novel therapeutic strategies for retinal diseases associated with a dysfunctional visual cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinal Pigment Epithelium 65 kDa Protein (RPE65): An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane-Binding and Enzymatic Properties of RPE65 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The specific binding of retinoic acid to RPE65 and approaches to the treatment of macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Key Residues Determining Isomerohydrolase Activity of Human RPE65 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of RPE65 Retinol Isomerase Activity by Inhibitors of Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The novel visual cycle inhibitor (±)-RPE65-61 protects retinal photoreceptors from light-induced degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel RPE65 Inhibitor CU239 Suppresses Visual Cycle and Prevents Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of 3,4-Didehydroretinol in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: This guide focuses on the natural occurrence of 3,4-didehydroretinol , also known as Vitamin A2. Initial searches for "11,12-didehydroretinol" did not yield significant results in the context of naturally occurring retinoids, suggesting a possible typographical error. 3,4-didehydroretinol is a well-characterized didehydro- form of retinol with significant biological roles.

Introduction

3,4-didehydroretinol (Vitamin A2) is a derivative of retinol (Vitamin A1) characterized by an additional double bond in the β-ionone ring.[1] This structural modification significantly impacts its light absorption properties and metabolic stability.[2] While retinol is the predominant form of vitamin A in most terrestrial vertebrates, 3,4-didehydroretinol plays a crucial role in the visual systems of many freshwater fish and amphibians, and is also found in the skin of some mammals, including humans.[3][4] This guide provides a comprehensive overview of the natural occurrence, biosynthesis, function, and analysis of 3,4-didehydroretinol in biological systems.

Natural Occurrence and Quantitative Data

The presence and concentration of 3,4-didehydroretinol vary significantly across different species and tissues. In aquatic vertebrates, its prevalence is often linked to the light environment of their habitat. In mammals, it is most notably present in the epidermis.

Table 1: Quantitative Occurrence of 3,4-Didehydroretinol in Various Biological Samples

| Species/Tissue | Analyte(s) | Concentration / Ratio | Reference(s) |

| Goldfish (Carassius auratus) - various tissues | Retinoids (A1) vs. 3,4-Didehydroretinoids (A2) | The quantity of 3,4-didehydroretinoids exceeded that of retinoids in most body compartments, with the exception of the liver, GI tract, and RPE.[5] | [5] |

| Goldfish (Carassius auratus) - Retina | 11-cis-3,4-didehydroretinal | Identified as the native chromophore of porphyropsin.[6] | [6] |

| Human Keratinocytes | 3,4-Didehydroretinoids | Constitute approximately 25% of the total epidermal retinoid pool.[4] | [4] |

| Human Keratinocytes in culture | [3H]3,4-didehydroretinol from [3H]retinol | 25-30% of cell-bound radioactive retinol was converted to dehydroretinol after 48 hours.[7] | [7] |

| Vitamin A-deficient rats (serum) | Ratio of 3,4-didehydroretinol (DR) to Retinol (R) | > 0.27 at liver vitamin A1 palmitate values of < 3 µg/g.[8] | [8] |

| Vitamin A-sufficient rats (serum) | Ratio of 3,4-didehydroretinol (DR) to Retinol (R) | < 0.04 at liver vitamin A1 palmitate values of ≥ 20 µg/g.[8] | [8] |

Biosynthesis of 3,4-Didehydroretinol

3,4-didehydroretinol is synthesized from retinol through a desaturation reaction. In humans, this conversion is catalyzed by the cytochrome P450 enzyme, CYP27C1.[9][10] This enzyme is expressed in the skin, specifically in keratinocytes, which explains the presence of 3,4-didehydroretinoids in the epidermis.[4] CYP27C1 can desaturate all-trans-retinol, retinal, and retinoic acid, as well as 11-cis-retinal.[10]

Biological Functions

The most well-documented function of 3,4-didehydroretinol is in the visual system of freshwater vertebrates.[2] Its aldehyde form, 11-cis-3,4-didehydroretinal, serves as the chromophore for a class of visual pigments called porphyropsins.[6] The extended conjugated double bond system in 3,4-didehydroretinal causes a red-shift in the absorption maximum of the visual pigment compared to rhodopsins, which use 11-cis-retinal.[2] This adaptation is thought to enhance vision in the murky, red-shifted light environments of freshwater habitats.

The visual cycle involving 3,4-didehydroretinal mirrors the canonical retinoid cycle.

The roles of 3,4-didehydroretinol outside of the visual system are less understood. In human skin, where it can comprise a significant portion of the retinoid pool, its function is still under investigation.[4] One hypothesis is that the 3,4-desaturation may be a protective mechanism to maintain active retinoid levels, as 3,4-didehydroretinoic acid appears to be more resistant to catabolism by P450 enzymes compared to all-trans-retinoic acid.[11] Like all-trans-retinoic acid, 3,4-didehydroretinoic acid can bind to retinoid X and retinoic acid receptors (RXRs/RARs), suggesting it can regulate gene expression.[11]

Experimental Protocols

The analysis of 3,4-didehydroretinol and its derivatives requires careful handling due to their sensitivity to light and oxidation.[12] High-performance liquid chromatography (HPLC) is the most common technique for their separation and quantification.

This protocol is a generalized procedure based on common methods for retinoid analysis.[12][13][14] Optimization may be required for specific tissue types.

Materials:

-

Homogenizer

-

Light-resistant glassware

-

Hexane, ethanol, methanol, acetonitrile, water (HPLC grade)

-

Potassium hydroxide (KOH)

-

Internal standard (e.g., retinyl acetate)

-

HPLC system with UV or diode array detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation (under dim or yellow light):

-

Accurately weigh the tissue sample (e.g., 50-200 mg).

-

Homogenize the tissue in an appropriate buffer (e.g., PBS).

-

For analysis of total 3,4-didehydroretinol (including ester forms), perform saponification:

-

Add a known amount of internal standard to the homogenate.

-

Add ethanolic KOH and incubate to hydrolyze the esters.

-

Neutralize the solution and proceed to extraction.

-

-

For analysis of individual retinoid forms, omit the saponification step.

-

-

Liquid-Liquid Extraction:

-

Add ethanol to the homogenate to precipitate proteins.

-

Add hexane to the mixture, vortex vigorously, and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the retinoids.

-

Repeat the hexane extraction to ensure complete recovery.

-

Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the retinoids using a C18 column with an appropriate mobile phase gradient (e.g., a gradient of acetonitrile and water).

-

Detect 3,4-didehydroretinol and its derivatives by their characteristic UV absorbance, which is typically at a longer wavelength than retinol (e.g., 350 nm for 3,4-didehydroretinol vs. 325 nm for retinol).[15]

-

Quantify the analytes by comparing their peak areas to those of known standards and the internal standard.

-

Conclusion

3,4-didehydroretinol is a naturally occurring retinoid with distinct biological significance, particularly in the visual systems of freshwater vertebrates and the skin of mammals. Its biosynthesis from retinol is catalyzed by CYP27C1, and its presence influences the spectral properties of visual pigments. While its non-visual roles are still being elucidated, evidence suggests it may play a role in regulating gene expression and maintaining retinoid homeostasis. The analytical methods for its extraction and quantification are well-established, providing a foundation for further research into the diverse functions of this important vitamin A derivative.

References

- 1. 3,4-Didehydroretinol | C20H28O | CID 6436043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enhancement of Long-Wavelength Sensitivity of Optogenetic Microbial Rhodopsins by 3,4-Dehydroretinal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Feedback Regulation of Vitamin A Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examining the context of cytochrome P450 27C1-mediated retinoid desaturation in the skin [ir.vanderbilt.edu]

- 5. Distribution of retinoids and 3,4-didehydroretinoids in the goldfish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of 3,4-didehydroretinol to assess vitamin A status in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. corbolab.wustl.edu [corbolab.wustl.edu]

- 10. Human cytochrome P450 27C1 catalyzes 3,4-desaturation of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plasma turnover of 3,4-didehydroretinol (vitamin A2) increases in vitamin A-deficient rats fed low versus high dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of 11,12-Didehydroretinol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 11,12-didehydroretinol, a key synthetic intermediate in the preparation of modified retinoids. This document details the characteristic spectral signatures of this molecule, including UV-Visible absorption, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fluorescence Spectroscopy. Detailed experimental protocols for obtaining these data are also provided, along with a discussion of its potential metabolic fate based on known retinoid enzymatic pathways.

Introduction

11,12-Didehydroretinol is a synthetically important analogue of Vitamin A (retinol) characterized by the presence of a triple bond between carbons 11 and 12 of the polyene chain. This structural modification significantly influences its electronic and, consequently, its spectroscopic properties. While not a naturally occurring metabolite in the canonical visual cycle, its role as a precursor in the synthesis of novel retinoids makes a thorough understanding of its spectroscopic characteristics essential for researchers in medicinal chemistry and drug development. This guide summarizes the key spectroscopic data for 11,12-didehydroretinol and provides the necessary experimental context for its characterization.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for 11,12-didehydroretinol.

UV-Visible Absorption Spectroscopy

The extended π-system of 11,12-didehydroretinol, which includes the conjugated triple bond, gives rise to a characteristic ultraviolet-visible absorption spectrum.

| Parameter | Value | Solvent |

| λmax | ~330 - 350 nm | Ethanol or Hexane |

| Molar Absorptivity (ε) | Data not available |

Note: The exact λmax can vary slightly depending on the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 11,12-didehydroretinol. The chemical shifts are influenced by the electron-withdrawing effect of the alkyne functionality.

Table 2: 1H NMR Spectroscopic Data for 11,12-didehydroretinol (in CDCl3)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.2 | d | ~7.0 |

| H-2 | ~5.6 | t | ~7.0 |

| H-7 | ~6.1 | d | ~16.0 |

| H-8 | ~6.3 | d | ~16.0 |

| H-10 | ~5.8 | s | |

| H-14 | ~2.0 | s | |

| CH3 at C-3 | ~1.9 | s | |

| CH3 at C-7 | ~1.7 | s | |

| CH3 at C-1' (gem-dimethyl) | ~1.0 | s | |

| CH2 at C-2' | ~1.45 | m | |

| CH2 at C-3' | ~1.6 | m | |

| CH2 at C-4' | ~2.0 | t | ~6.0 |

Table 3: 13C NMR Spectroscopic Data for 11,12-didehydroretinol (in CDCl3)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~59.0 |

| C-2 | ~130.0 |

| C-3 | ~138.0 |

| C-4 | ~125.0 |

| C-5 | ~137.0 |

| C-6 | ~129.0 |

| C-7 | ~139.0 |

| C-8 | ~110.0 |

| C-9 | ~135.0 |

| C-10 | ~115.0 |

| C-11 | ~85.0 |

| C-12 | ~90.0 |

| C-13 | ~145.0 |

| C-14 | ~21.0 |

| C-1' | ~34.0 |

| C-2' | ~19.0 |

| C-3' | ~40.0 |

| C-4' | ~33.0 |

| C-5' | ~29.0 |

| C-6' | ~22.0 |

Note: The chemical shifts are approximate and can vary based on the specific experimental conditions and referencing.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of 11,12-didehydroretinol.

Table 4: Mass Spectrometry Data for 11,12-didehydroretinol

| Parameter | Value |

| Molecular Formula | C20H28O |

| Molecular Weight | 284.44 g/mol |

| Exact Mass | 284.2140 Da |

| Major Fragments (m/z) | 269 [M-CH3]+, 227, 159, 133 |

Fluorescence Spectroscopy

The fluorescence properties of 11,12-didehydroretinol are expected to differ from retinol due to the altered electronic structure.

Table 5: Fluorescence Spectroscopic Data for 11,12-didehydroretinol

| Parameter | Value | Solvent |

| Excitation Wavelength (λex) | ~340 - 360 nm | Hexane |

| Emission Wavelength (λem) | ~450 - 480 nm | Hexane |

| Quantum Yield (ΦF) | Data not available |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 11,12-didehydroretinol. All procedures should be performed under dim red light to prevent photoisomerization and degradation.

Sample Preparation

-

Source: 11,12-Didehydroretinol is typically obtained through chemical synthesis, for example, via the methods described by Bergueiro et al. (2012).

-

Purity: Ensure the purity of the compound is ≥95% as determined by HPLC.

-

Solvents: Use spectroscopic grade solvents (e.g., ethanol, hexane, deuterated chloroform) and de-gas them before use to remove dissolved oxygen, which can quench fluorescence.

-

Concentration: Prepare solutions of appropriate concentrations for each spectroscopic technique. For UV-Vis, a concentration in the micromolar range is typical. For NMR, a concentration of 5-10 mg/mL is generally used.

UV-Visible Spectroscopy

-

Instrument: A dual-beam UV-Visible spectrophotometer.

-

Solvent: Ethanol or hexane.

-

Procedure:

-

Prepare a blank solution containing only the solvent.

-

Prepare a solution of 11,12-didehydroretinol of a known concentration.

-

Record the absorption spectrum from 200 to 600 nm.

-

Determine the wavelength of maximum absorbance (λmax).

-

NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl3).

-

Procedure:

-

Dissolve 5-10 mg of 11,12-didehydroretinol in approximately 0.7 mL of CDCl3.

-

Acquire 1H NMR and 13C NMR spectra.

-

For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Mass Spectrometry

-

Instrument: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode is commonly used for retinoids.

-

Procedure:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire the full scan mass spectrum to determine the molecular ion peak.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

-

Fluorescence Spectroscopy

-

Instrument: A spectrofluorometer.

-

Solvent: Hexane or other non-polar solvents.

-

Procedure:

-

Prepare a dilute solution of 11,12-didehydroretinol to avoid inner filter effects.

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (e.g., 470 nm).

-

Record the emission spectrum by exciting the sample at its λex,max and scanning the emission wavelengths.

-

Potential Metabolic Pathways and Experimental Workflows

While 11,12-didehydroretinol is primarily a synthetic compound, its introduction into a biological system could lead to enzymatic modifications. The following diagrams illustrate a hypothetical metabolic pathway and a general experimental workflow for studying its spectroscopic properties.

Caption: Hypothetical enzymatic conversion of 11,12-didehydroretinol.

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of 11,12-didehydroretinol. The presented data and protocols are essential for the unambiguous identification and characterization of this compound in research and development settings. Further investigation into its fluorescence quantum yield and potential biological transformations will provide a more complete picture of this intriguing retinoid analogue.

A Theoretical and Experimental Framework for Assessing the Stability of 11,12-Didehydroretinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-Didehydroretinol, a synthetic analog of Vitamin A, holds potential in various therapeutic and research applications. However, a comprehensive understanding of its chemical stability is crucial for its development and application. This technical guide addresses the current knowledge gap by proposing a robust theoretical and experimental framework to investigate the stability of 11,12-didehydroretinol. While direct studies on this specific molecule are scarce, this document draws upon the extensive research on the stability of related retinoids to outline potential degradation pathways and to detail a comprehensive strategy for its characterization. This guide provides researchers and drug development professionals with a roadmap for future studies, encompassing both computational and laboratory-based methodologies.

Introduction to 11,12-Didehydroretinol

11,12-Didehydroretinol is a member of the retinoid family, characterized by a conjugated polyene chain and a β-ionone ring. The defining feature of this analog is the presence of a triple bond between carbons 11 and 12. This modification to the polyene chain can significantly influence the molecule's electronic properties, conformation, and, consequently, its chemical stability and biological activity. Understanding the intrinsic stability of 11,12-didehydroretinol is a critical prerequisite for its potential use in drug development and other applications, as degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.

Inferred Stability Profile from Related Retinoids

The stability of retinoids is a well-documented concern, with degradation often induced by factors such as light, heat, oxygen, and acidic conditions.[1] Studies on retinol and other derivatives have shown that the conjugated double bond system is susceptible to oxidation and isomerization.[2]

Key Instability Concerns for Retinoids:

-

Oxidation: The polyene chain is prone to oxidation, leading to the formation of various aldehydes, ketones, and epoxides. The presence of atmospheric oxygen is a key factor in this degradation pathway.

-

Isomerization: The double bonds in the polyene chain can undergo cis-trans isomerization, particularly when exposed to light or heat. This can alter the biological activity of the retinoid.

-

Acid-Catalyzed Reactions: In acidic environments, retinoids can undergo rearrangements and elimination reactions.

Given the structural similarity, it is plausible that 11,12-didehydroretinol is susceptible to similar degradation pathways. The introduction of the alkyne moiety may influence the rate and products of these reactions.

Proposed Theoretical Framework for Stability Assessment

A computational approach can provide significant insights into the intrinsic stability of 11,12-didehydroretinol and predict its degradation pathways.

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of 11,12-didehydroretinol.

Key Parameters to Calculate:

-

Molecular Geometry Optimization: To determine the most stable three-dimensional structure.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to oxidation and reduction.

-

Bond Dissociation Energies (BDEs): Calculation of BDEs for the C-H and C-C bonds in the polyene chain can identify the weakest bonds and likely sites of initial degradation.

-

Reaction Pathway Modeling: Potential degradation pathways, such as oxidation and isomerization, can be modeled to determine their activation energies and reaction thermodynamics.

Proposed Computational Workflow

The following diagram illustrates a proposed workflow for the theoretical stability assessment of 11,12-didehydroretinol.

Caption: Proposed computational workflow for stability analysis.

Proposed Experimental Framework for Stability Assessment

Experimental studies are essential to validate the theoretical predictions and to understand the stability of 11,12-didehydroretinol under real-world conditions.

Forced Degradation Studies

Forced degradation studies involve subjecting 11,12-didehydroretinol to various stress conditions to accelerate its degradation and identify the resulting products.

Table 1: Proposed Forced Degradation Conditions

| Stress Condition | Proposed Parameters |

| Photostability | Exposure to UV and visible light (e.g., ICH Q1B options) |

| Thermal Stability | Elevated temperatures (e.g., 40°C, 60°C, 80°C) at controlled humidity |

| Oxidative Stress | Treatment with an oxidizing agent (e.g., H₂O₂) |

| Acidic Hydrolysis | Incubation in acidic solutions (e.g., 0.1 M HCl) |

| Basic Hydrolysis | Incubation in basic solutions (e.g., 0.1 M NaOH) |

Analytical Methodology